molecular formula C23H28ClN3O3 B235422 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

カタログ番号 B235422
分子量: 429.9 g/mol
InChIキー: YEDHSGGTCQPKKS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in the regulation of cell death and survival, and has been implicated in a number of diseases, including neurodegenerative disorders, cancer, and inflammation. CEP-1347 has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease.

作用機序

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the activation of downstream targets of the JNK pathway, including c-Jun and ATF-2, which are involved in the regulation of cell death and survival. By inhibiting the JNK pathway, this compound protects cells from apoptosis and promotes cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative disorders. In animal models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death and improve motor function. In addition to its neuroprotective effects, this compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases.

実験室実験の利点と制限

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. It has been shown to have off-target effects, which may complicate interpretation of results. In addition, its efficacy may be dependent on the specific disease or cell type being studied.

将来の方向性

There are a number of future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in the development of more selective JNK inhibitors, which may have fewer off-target effects. Another area of interest is in the development of new therapeutic applications for this compound, particularly in the treatment of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is also interest in the use of this compound as a tool for studying the JNK pathway and its role in disease pathogenesis.

合成法

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2-methoxy-3-methylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminophenylboronic acid to form the corresponding boronic ester. The boronic ester is then coupled with 4-isobutyryl-1-piperazinecarboxylic acid to form the final product, this compound.

科学的研究の応用

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly in the treatment of Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of Parkinson's disease, and this compound has been shown to inhibit JNK activity and protect dopaminergic neurons from cell death in animal models of the disease. In addition to Parkinson's disease, this compound has also been studied for its potential applications in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, as well as in cancer and inflammation.

特性

分子式

C23H28ClN3O3

分子量

429.9 g/mol

IUPAC名

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-15(2)23(29)27-12-10-26(11-13-27)20-9-8-17(24)14-19(20)25-22(28)18-7-5-6-16(3)21(18)30-4/h5-9,14-15H,10-13H2,1-4H3,(H,25,28)

InChIキー

YEDHSGGTCQPKKS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

正規SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。